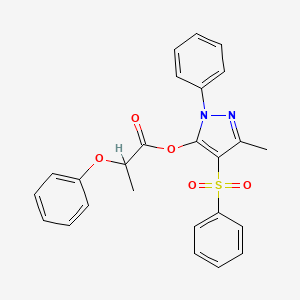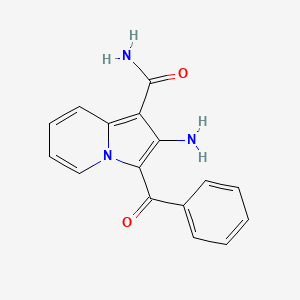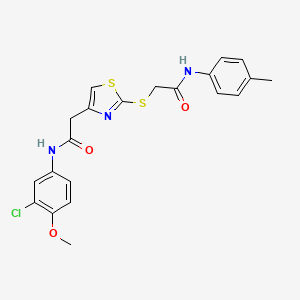
3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-phenoxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-phenoxypropanoate is a chemical compound used in scientific research. It is a member of the pyrazole family of compounds and is commonly used as a tool in the study of biological processes.
Wirkmechanismus
The mechanism of action of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-phenoxypropanoate involves the inhibition of COX-2 activity. COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2 activity, 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-phenoxypropanoate reduces the production of prostaglandins and thus has anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-phenoxypropanoate are mainly related to its inhibition of COX-2 activity. By reducing the production of prostaglandins, it can reduce inflammation and pain. It has also been shown to have anti-tumor effects in some cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-phenoxypropanoate in lab experiments is its specificity for COX-2 inhibition. This allows researchers to study the effects of COX-2 inhibition without interfering with the activity of other enzymes. However, one limitation is that it is not a clinically approved drug and therefore its effects in humans are not well studied.
Zukünftige Richtungen
There are several future directions for the study of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-phenoxypropanoate. One direction is to further investigate its anti-tumor effects and potential use as an anti-cancer drug. Another direction is to study its effects on other biological processes beyond COX-2 inhibition. Additionally, the development of analogs of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-phenoxypropanoate with improved potency and selectivity could lead to the development of new drugs for the treatment of inflammation and pain.
Synthesemethoden
The synthesis of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-phenoxypropanoate involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 2-phenoxypropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with phenylsulfonyl chloride to yield the final compound.
Wissenschaftliche Forschungsanwendungen
3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-phenoxypropanoate is commonly used as a research tool in the study of biological processes. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are important mediators of inflammation and pain, and COX-2 inhibitors have been developed as anti-inflammatory and analgesic drugs.
Eigenschaften
IUPAC Name |
[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 2-phenoxypropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5S/c1-18-23(33(29,30)22-16-10-5-11-17-22)24(27(26-18)20-12-6-3-7-13-20)32-25(28)19(2)31-21-14-8-4-9-15-21/h3-17,19H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXVSRYZMZXUJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C(C)OC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,3-dimethylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2374354.png)





![8-(furan-2-ylmethyl)-3-isopentyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2374363.png)

![2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2374365.png)
![Methyl 4-((3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2374370.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2374371.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(5-chlorothiophen-2-yl)acetamide](/img/structure/B2374373.png)
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyridin-3-yl)thiazole](/img/structure/B2374374.png)